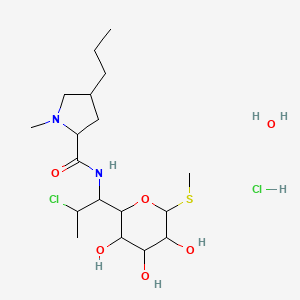

Clindamycin (hydrochloride monohydrate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Clindamycin hydrochloride monohydrate is a semi-synthetic antibiotic belonging to the lincosamide class. It is derived from lincomycin, a naturally occurring antibiotic produced by the actinobacterium Streptomyces lincolnensis. Clindamycin hydrochloride monohydrate is primarily used to treat serious infections caused by susceptible anaerobic bacteria, as well as certain protozoan infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clindamycin hydrochloride monohydrate is synthesized from lincomycin through a series of chemical reactions. The key step involves the substitution of the 7®-hydroxy group in lincomycin with a chlorine atom to form clindamycin. This chlorination reaction is typically carried out using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In industrial settings, clindamycin hydrochloride monohydrate is produced through a multi-step process that includes fermentation, extraction, and purification. The fermentation process involves the cultivation of Streptomyces lincolnensis to produce lincomycin, which is then chemically modified to obtain clindamycin. The final product is purified and crystallized to obtain clindamycin hydrochloride monohydrate .

Analyse Chemischer Reaktionen

Types of Reactions: Clindamycin hydrochloride monohydrate undergoes various chemical reactions, including:

Substitution Reactions: The chlorination of lincomycin to form clindamycin is a substitution reaction.

Hydrolysis: Clindamycin hydrochloride can undergo hydrolysis to release the active clindamycin base.

Common Reagents and Conditions:

Chlorination: Thionyl chloride or phosphorus pentachloride are commonly used for the chlorination of lincomycin.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of clindamycin hydrochloride.

Major Products Formed:

Clindamycin Base: Formed through the hydrolysis of clindamycin hydrochloride.

Wissenschaftliche Forschungsanwendungen

Clindamycin hydrochloride monohydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of lincosamide antibiotics.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Industry: Utilized in the formulation of topical and oral antibiotic treatments for human and veterinary use.

Wirkmechanismus

Clindamycin hydrochloride monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, thereby impeding the assembly of the ribosome and the translation process. This disruption of protein synthesis leads to the inhibition of bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Lincomycin: The parent compound from which clindamycin is derived.

Clindamycin Phosphate: Another salt form of clindamycin used in injectable and topical formulations.

Uniqueness: Clindamycin hydrochloride monohydrate is unique in its enhanced absorption and bioavailability compared to lincomycin. It also has a broader spectrum of activity, making it more effective against a wider range of bacterial infections .

Eigenschaften

IUPAC Name |

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMXKEGEOADCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl2N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)

![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)

![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)

![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)

![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)

![Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B12513801.png)

![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)

![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate](/img/structure/B12513822.png)

![Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B12513836.png)

![4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12513855.png)

![1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]-](/img/structure/B12513867.png)